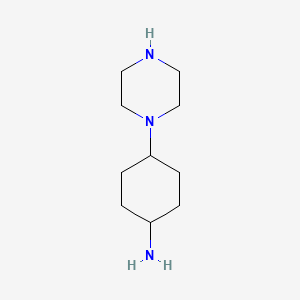
4-(Piperazin-1-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperazin-1-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H21N3. It is a derivative of piperazine and cyclohexanamine, characterized by the presence of a piperazine ring attached to a cyclohexane ring. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)cyclohexan-1-amine typically involves the reaction of piperazine with cyclohexanone under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the intermediate imine formed from piperazine and cyclohexanone is also a widely used method. This approach ensures high purity and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions with alkyl halides can introduce different alkyl groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Piperazin-1-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of antidepressants and antipsychotics.
Wirkmechanismus
The mechanism of action of 4-(Piperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts on neurotransmitter receptors and transporters, modulating their activity. For instance, it may inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is crucial in its antidepressant and antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
Cyclohexanamine: Shares the cyclohexane ring but lacks the piperazine moiety.
Cariprazine: A derivative used as an antipsychotic agent.
Uniqueness
4-(Piperazin-1-yl)cyclohexan-1-amine is unique due to its combined structural features of piperazine and cyclohexanamine, which confer distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H21N3 |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
4-piperazin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h9-10,12H,1-8,11H2 |
InChI-Schlüssel |
SHSHMZJKMQRNTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


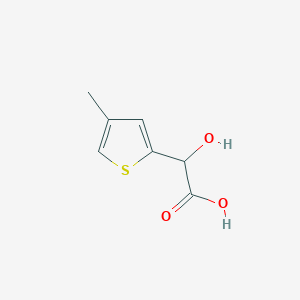
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)

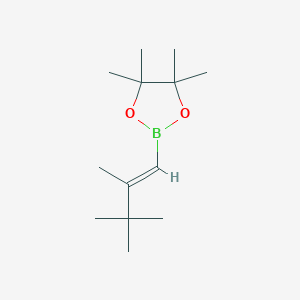
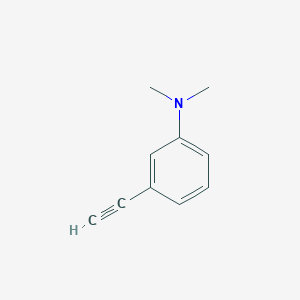


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)
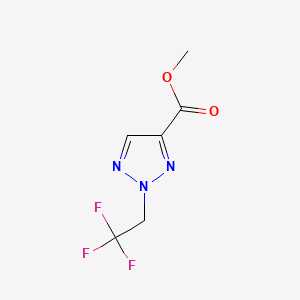

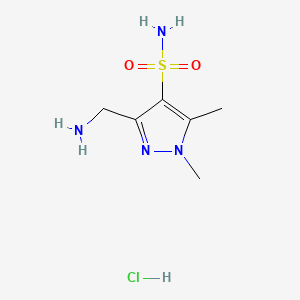
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)


